3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide
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Overview
Description
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to introduce a nitro group at the para position, forming 4-ethoxy-2-nitroaniline.
Chlorination: The nitroaniline derivative is then chlorinated to introduce a chlorine atom at the meta position, resulting in 3-chloro-4-ethoxy-2-nitroaniline.
Amidation: Finally, the chlorinated nitroaniline undergoes amidation with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-chloro-4-ethoxy-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-4-ethoxybenzoic acid and 4-nitroaniline.
Scientific Research Applications
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the amide linkage can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro and chloro) groups can lead to unique chemical and physical properties compared to other benzamide derivatives.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-14-8-3-10(9-13(14)16)15(19)17-11-4-6-12(7-5-11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSTWAMQRHHQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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